molecular formula C26H31FN2O7 B12720094 9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-(3-carboxypropionate) CAS No. 72149-81-6

9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-(3-carboxypropionate)

Cat. No.: B12720094
CAS No.: 72149-81-6
M. Wt: 502.5 g/mol
InChI Key: JHMWESIDSWHTBD-RTZWZHLNSA-N
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Description

9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) is a synthetic steroidal compound It is characterized by its unique structure, which includes a fluorine atom at the 9th position and a pyrazole ring fused to the pregnane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) typically involves multiple steps. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations, including fluorination, hydroxylation, and pyrazole ring formation. The reaction conditions may vary, but common reagents include fluorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The fluorine atom can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various steroidal derivatives.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-fluoro-11beta-hydroxypregna-4,16-diene-3,20-dione
  • 6alpha,9alpha-difluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

Uniqueness

Compared to similar compounds, 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) is unique due to its specific structural features, such as the presence of a pyrazole ring and a carboxypropionate group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

72149-81-6

Molecular Formula

C26H31FN2O7

Molecular Weight

502.5 g/mol

IUPAC Name

4-[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C26H31FN2O7/c1-23-8-7-16(30)9-14(23)3-4-17-18-10-15-12-28-29-26(15,24(18,2)11-19(31)25(17,23)27)20(32)13-36-22(35)6-5-21(33)34/h7-9,12,15,17-19,29,31H,3-6,10-11,13H2,1-2H3,(H,33,34)/t15-,17-,18-,19-,23-,24-,25-,26-/m0/s1

InChI Key

JHMWESIDSWHTBD-RTZWZHLNSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(NN=C4)C(=O)COC(=O)CCC(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O

Canonical SMILES

CC12CC(C3(C(C1CC4C2(NN=C4)C(=O)COC(=O)CCC(=O)O)CCC5=CC(=O)C=CC53C)F)O

Origin of Product

United States

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